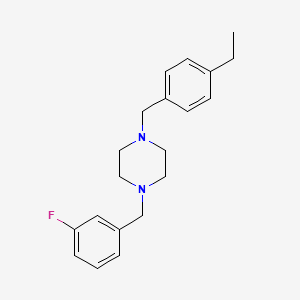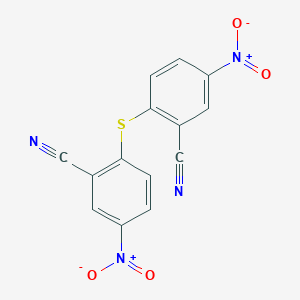![molecular formula C16H11N3O3 B10886452 4-{[(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10886452.png)
4-{[(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, a pyridyl group, and a propenoyl group attached to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the guanidine-forming reaction of 3-amino-4-methyl toluic acid with cyanamide under acidic conditions, followed by cyclization with 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one . This process is carried out under reflux conditions in ethanol for 48 hours.
Industrial Production Methods
For large-scale industrial production, the process needs to be optimized for safety, cost-effectiveness, and environmental impact. The method described above is suitable for industrial production due to its relatively simple operation, high yield, and stability of intermediates .
化学反应分析
Types of Reactions
4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
科学研究应用
4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism by which 4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID exerts its effects involves its interaction with specific molecular targets and pathways. The cyano and pyridyl groups play crucial roles in binding to target proteins, influencing their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID can be compared with other similar compounds, such as:
4-guanidino benzoic acid ethyl ester nitrate: This compound has a similar benzoic acid moiety but differs in its functional groups and overall structure.
3-guanidino benzoic acid ethyl ester nitrate: Another similar compound with variations in the functional groups attached to the benzoic acid core.
The uniqueness of 4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H11N3O3 |
|---|---|
分子量 |
293.28 g/mol |
IUPAC 名称 |
4-[[(E)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H11N3O3/c17-9-13(8-11-2-1-7-18-10-11)15(20)19-14-5-3-12(4-6-14)16(21)22/h1-8,10H,(H,19,20)(H,21,22)/b13-8+ |
InChI 键 |
WOWBKVXIHISDAT-MDWZMJQESA-N |
手性 SMILES |
C1=CC(=CN=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O |
规范 SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
溶解度 |
>44 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-Methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10886375.png)
![N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10886379.png)
![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl diphenylacetate](/img/structure/B10886381.png)
![3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886382.png)

![N,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886386.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-methyl-2-(pyridin-2-yl)ethanamine](/img/structure/B10886388.png)
![2-(4-Bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10886392.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B10886394.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B10886400.png)
![4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid](/img/structure/B10886402.png)

![(4-Benzylpiperidin-1-yl)[1-(3-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10886427.png)
![2-(Naphthalen-2-yloxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10886433.png)
